7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(Difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid predominantly yielding the 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially enhanced biological activities .
Scientific Research Applications
7-(Difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antibacterial and antifungal properties, make it a candidate for developing new therapeutic agents.
Medicine: Its potential antitumor activity is of particular interest for cancer research, where it may be used to develop new anticancer drugs.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the difluoromethyl group.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidines: These compounds have a trifluoromethyl group instead of a difluoromethyl group, which can affect their biological activity and stability.
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-isobutyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern and the presence of the difluoromethyl group, which enhances its biological activity and metabolic stability compared to similar compounds .
Properties
Molecular Formula |
C19H20F2N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H20F2N4O2/c1-11(2)9-22-19(26)14-10-23-25-16(17(20)21)8-15(24-18(14)25)12-4-6-13(27-3)7-5-12/h4-8,10-11,17H,9H2,1-3H3,(H,22,26) |
InChI Key |
CRCPIFXLNSGTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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